B1575673 TPA_exp: DEFB103-like protein

TPA_exp: DEFB103-like protein

Cat. No.: B1575673
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Description

Overview of Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs) in Innate Immunity

Host Defense Peptides (HDPs), which are also widely known as Antimicrobial Peptides (AMPs), represent a crucial and ancient component of the innate immune system found in virtually all forms of life. tandfonline.comnih.gov These small, gene-encoded molecules are a first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. tandfonline.comnih.gov HDPs are characterized by their relatively short length, typically less than 100 amino acids, and a cationic and amphipathic nature, which allows them to interact with and disrupt the negatively charged cell membranes of microbes. tandfonline.comwikipedia.org

The primary role of HDPs is to eliminate invading pathogens, often by permeabilizing their cell membranes, which leads to cell death. nih.govtandfonline.com However, their functions extend beyond direct antimicrobial activity. frontiersin.orgmdpi.com HDPs are also key modulators of the immune response, linking the innate and adaptive immune systems. nih.govnih.gov They can recruit and activate various immune cells, such as neutrophils, macrophages, and T-cells, to the site of infection and influence the production of signaling molecules like cytokines and chemokines. ubc.caimmunopaedia.org.zaubc.ca This immunomodulatory capacity helps to orchestrate a more robust and effective immune response while also helping to control inflammation. mdpi.commdpi.com HDPs are produced by a variety of cells, including epithelial cells lining mucosal surfaces and phagocytic cells like neutrophils. nih.govnih.gov Their expression can be either constitutive, providing constant protection, or induced in response to infection or inflammation. nih.govwikipedia.org

Classification of Defensins: Alpha, Beta, and Theta Subfamilies

Alpha-defensins (α-defensins) are primarily found in neutrophils, certain macrophages, and the Paneth cells of the small intestine in humans, monkeys, and some rodents. wikipedia.orgphysiology.org They are characterized by a disulfide bridge pattern of 1-6, 2-4, and 3-5. mdpi.com Human α-defensins include human neutrophil peptides (HNPs) 1-4 and human defensins (HDs) 5 and 6. nih.govplos.org

Beta-defensins (β-defensins) are predominantly produced by epithelial cells in various tissues, including the skin, respiratory tract, and genitourinary tract. wikipedia.orgembl-heidelberg.de They are present in all mammalian species studied so far. wikipedia.org The disulfide connectivity in β-defensins is 1-5, 2-4, and 3-6. mdpi.com This subfamily plays a significant role in protecting mucosal surfaces from microbial colonization. wikipedia.org

Theta-defensins (θ-defensins) are unique in that they are cyclic peptides, formed by the head-to-tail ligation of two truncated α-defensin-like precursors. wikipedia.orgresearchgate.net This circular structure makes them exceptionally stable. researchgate.net To date, θ-defensins have only been identified in Old World monkeys and are not found in humans, gorillas, or chimpanzees due to a premature stop codon in the corresponding gene. nih.govwikipedia.org

SubfamilyPrimary LocationDisulfide Bridge PatternKey Characteristics
Alpha (α)Neutrophils, Paneth cells1-6, 2-4, 3-5Found in humans, monkeys, and some rodents. wikipedia.orgphysiology.org
Beta (β)Epithelial cells1-5, 2-4, 3-6Widespread in mammals, protect mucosal surfaces. wikipedia.orgembl-heidelberg.de
Theta (θ)Leukocytes of Old World monkeysCyclic peptideFormed by ligation of two precursors; not in humans. nih.govwikipedia.org

Definition and Context of DEFB103-like Proteins within the Defensin (B1577277) Family

DEFB103, also known as human β-defensin 3 (hBD-3), is a prominent member of the β-defensin subfamily. assaygenie.comnih.gov Like other β-defensins, it is a small, cationic peptide with a characteristic six-cysteine motif. assaygenie.com DEFB103 is notable for its potent and broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi like Candida albicans. assaygenie.comgenecards.org It is expressed in various tissues, with high levels found in the skin and tonsils. assaygenie.com

A "DEFB103-like protein" refers to a protein that shares significant sequence and structural similarity to DEFB103. These proteins are part of the larger β-defensin family and are expected to have similar functions, including antimicrobial and immunomodulatory activities. wikipedia.org The "-like" designation often arises from genomic studies where a gene is identified based on its sequence homology to a known gene, in this case, DEFB103. These proteins are of interest to researchers as they may represent novel defensins with unique properties or expression patterns.

Evolutionary Significance and Conservation Across Species

The defensin gene family is ancient and has undergone a complex evolutionary history characterized by gene duplication, diversification, and in some cases, gene loss. nih.govfrontiersin.org This evolutionary trajectory reflects the constant pressure of evolving microbial threats, driving the development of a diverse arsenal (B13267) of defensin peptides to protect the host. nih.govairitilibrary.com

The different defensin subfamilies are believed to have arisen from a common ancestral gene. physiology.orguniroma2.it It is hypothesized that an ancestral β-defensin gene gave rise to the α-defensins through gene duplication. physiology.org Furthermore, θ-defensins appear to have evolved from α-defensin genes in Old World monkeys around 40 million years ago. wikipedia.org The "birth-and-death" model of evolution is often used to describe the dynamics of the defensin gene family, where new genes are created by duplication, and some are maintained while others are lost over time. nih.gov

Properties

bioactivity

Antibacterial, Antifungal, Antiviral

sequence

QKYYCRVRGGRCAVLSCLPKEEQIGKCSTRGRKCCR

Origin of Product

United States

Molecular Architecture and Structure Function Relationships of Defb103 Like Proteins

Conserved Structural Motifs and Cysteine Disulfide Bond Topology

DEFB103-like proteins, as members of the β-defensin family, are characterized by a highly conserved cysteine motif that is crucial for their three-dimensional structure and biological function. latrobe.edu.aumdpi.com This motif consists of six cysteine residues that form three intramolecular disulfide bonds. researchgate.net The connectivity of these disulfide bridges in β-defensins follows a specific pattern: the first cysteine is linked to the fifth (Cys1-Cys5), the second to the fourth (Cys2-Cys4), and the third to the sixth (Cys3-Cys6). nih.gov This 1-5, 2-4, 3-6 disulfide bond topology is a hallmark of the β-defensin family and is critical for stabilizing the protein's fold. nih.gov The conservation of these cysteine residues and their disulfide bonding pattern across different species underscores their fundamental role in maintaining the structural integrity necessary for antimicrobial and other functions. latrobe.edu.aunih.gov Apart from the cysteine residues, a glycine (B1666218) residue within a GxC motif is also broadly conserved among defensins. latrobe.edu.au

Table 1: Conserved Cysteine Pairing in β-Defensins

Disulfide BondCysteine Residue Pair
1Cys1 - Cys5
2Cys2 - Cys4
3Cys3 - Cys6

Secondary and Tertiary Structural Features (e.g., α-helices, β-sheets)

Table 2: Common Secondary Structural Elements in DEFB103-like Proteins

Secondary StructureDescription
β-sheetTypically a triple-stranded, antiparallel sheet forming the core of the protein. researchgate.net
α-helixA short helical segment often present in the structure. researchgate.net

Influence of Charge and Amphiphilicity on Functional Activity

The functional activity of DEFB103-like proteins, particularly their antimicrobial properties, is significantly influenced by their net positive charge and amphiphilicity. mdpi.commdpi.com These proteins are typically cationic, meaning they carry a net positive charge at physiological pH. latrobe.edu.au This positive charge is primarily due to the presence of basic amino acid residues such as lysine (B10760008) and arginine. researchgate.net The cationicity facilitates the initial electrostatic attraction of the defensin (B1577277) to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.commdpi.com

Amphiphilicity, the presence of both hydrophobic and hydrophilic regions, is another critical factor. mdpi.com The specific folding of the protein, directed by the disulfide bonds, results in a spatial separation of charged and hydrophobic residues on the protein surface. This amphipathic structure allows the protein to interact with and insert into the lipid bilayer of microbial membranes, leading to membrane disruption and cell death. ub.eduresearchgate.net The balance between charge and hydrophobicity is crucial; increasing the net positive charge can enhance antimicrobial activity, but an optimal level of hydrophobicity is also required for membrane insertion. mdpi.comresearchgate.net

Computational Modeling and Structural Prediction Methodologies

Computational methods are invaluable tools for studying the structure and function of proteins like DEFB103, especially when experimental structures are unavailable. longdom.orgtechnion.ac.il These approaches allow for the prediction of three-dimensional structures and the simulation of their interactions with other molecules. nih.govfrontiersin.org

Homology modeling, also known as comparative modeling, is a widely used technique to predict the structure of a protein based on its sequence similarity to a protein with a known experimental structure (the template). longdom.orgmassbio.org Given the conserved fold of β-defensins, homology modeling can be a reliable method for generating structural models of DEFB103-like proteins, provided a suitable template with sufficient sequence identity (typically >35%) is available in the Protein Data Bank (PDB). massbio.orgoreilly.com The process involves identifying a template, aligning the target sequence with the template, building the model, and then refining and validating it. nih.gov

De novo or ab initio structure prediction methods are used when no suitable template is available. bakerlab.org These methods predict the protein structure from the amino acid sequence alone, based on the physical and chemical principles of protein folding. bakerlab.org While computationally intensive and generally less accurate than homology modeling, de novo methods can provide valuable structural insights for proteins with novel folds. bakerlab.org

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com In the context of DEFB103-like proteins, MD simulations can provide detailed, atomistic insights into their interactions with microbial membranes. nih.govbohrium.com These simulations can model the process of the peptide binding to the membrane surface, inserting into the lipid bilayer, and potentially forming pores, which are key mechanisms of antimicrobial activity. researchgate.netresearchgate.net By simulating these dynamic processes, researchers can identify key amino acid residues involved in membrane disruption and better understand the relationship between the protein's structure and its membrane-permeabilizing function. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org In the study of DEFB103-like proteins and their analogs, QSAR can be used to correlate specific physicochemical properties or structural features (descriptors) with their antimicrobial potency. chemmethod.comjocpr.com These descriptors can include properties like molecular weight, charge, hydrophobicity, and various 3D structural parameters. longdom.orgnih.gov By developing a robust QSAR model, it becomes possible to predict the activity of new, un-synthesized peptide variants, thereby guiding the rational design of more potent and selective antimicrobial agents. jocpr.com

Gene Organization, Expression, and Regulation of Defb103 Like Proteins

Genomic Localization and Gene Family Expansion

The genes encoding DEFB103-like proteins, specifically DEFB103A and DEFB103B in humans, are located on chromosome 8p23.1. wikipedia.orgatlasgeneticsoncology.orgnih.gov This region is a known cluster for many other beta-defensin genes, highlighting a key mechanism of their evolution: gene duplication. uniprot.orgnih.gov Defensin (B1577277) gene families, in both plants and animals, have expanded through large-scale duplication events, including tandem and segmental duplications. mdpi.comias.ac.in This expansion leads to the evolution of new defensin genes with potentially specialized functions. mdpi.com

The genomic coordinates for the human DEFB103A and DEFB103B genes on the GRCh38.p14 assembly are detailed below. nih.govnih.gov

Gene NameChromosomeBandStart Position (bp)End Position (bp)
DEFB103A88p23.17,881,3927,882,663
DEFB103B88p23.17,428,8887,430,348

This clustering and duplication have resulted in a diverse family of defensin-like proteins, which, despite sequence variation, share common structural features and play crucial roles in innate immunity. nih.govias.ac.innih.gov The evolution of these gene families is often driven by environmental pressures and the need to combat a wide range of pathogens. mdpi.com

Transcriptional Regulation Mechanisms

The expression of DEFB103-like proteins is tightly controlled at the transcriptional level, allowing for rapid induction in response to specific stimuli. This regulation is mediated by a complex interplay of promoter elements, transcription factors, and signaling pathways initiated by both microbial components and host-derived signals. nih.gov

The promoter regions of defensin genes, including those for DEFB103-like proteins, contain various cis-regulatory elements that serve as binding sites for transcription factors. nih.govnih.gov These elements are crucial for initiating and modulating gene expression. Key elements found in the promoters of inducible defense genes include binding sites for transcription factors like Nuclear Factor-kappa B (NF-κB) and NF-IL-6. nih.gov The presence of core promoter elements such as the TATA-box and CAAT-box is also essential for recruiting the basal transcription machinery. nih.govnih.gov Analysis of defensin gene promoters reveals that these sites are conserved across species, suggesting a fundamental mechanism for their regulation in the innate immune response. nih.gov

Common Cis-Regulatory Elements in Defensin Gene Promoters:

NF-κB Binding Sites: Critical for the induction of gene expression in response to inflammatory stimuli and pathogens. nih.gov

NF-IL-6 Binding Sites: Works in concert with NF-κB to regulate the expression of inflammatory response genes. nih.gov

TATA-box: A core promoter element that helps in defining the transcription start site. nih.govnih.gov

CAAT-box: A major determinant of promoter efficiency. nih.gov

A primary mechanism for upregulating DEFB103 expression is the recognition of PAMPs by host pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). maayanlab.cloudnih.gov PAMPs are conserved molecular structures found on microorganisms, including lipopolysaccharide (LPS) from Gram-negative bacteria, polyinosinic:polycytidylic acid (poly I:C) mimicking viral dsRNA, and β-glucans from fungi. nih.gov The interaction between PAMPs and TLRs (e.g., TLR1/2) on epithelial and immune cells triggers intracellular signaling cascades that lead to the activation of transcription factors like NF-κB. nih.govmaayanlab.cloud This, in turn, drives the transcription of the DEFB103 gene, leading to the production of the antimicrobial peptide. maayanlab.cloudmaayanlab.cloud This inducible system is a cornerstone of the innate immune defense at mucosal surfaces. nih.gov

The expression of DEFB103 is also modulated by host-derived signals, particularly pro-inflammatory cytokines and mediators. maayanlab.cloud Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) are potent inducers of DEFB103 expression. nih.govmaayanlab.cloud These signaling molecules are often produced by immune cells during an inflammatory response and act on nearby epithelial cells to bolster antimicrobial defenses. mdpi.com For instance, human β-defensin 3 (hBD-3) can be induced by bacterial stimuli and pro-inflammatory cytokines. maayanlab.cloud Interestingly, DEFB103 itself can modulate the immune response by influencing the production of other chemokines and cytokines, creating a complex regulatory feedback loop. nih.gov This dual function highlights its role not only as a direct antimicrobial agent but also as an immunomodulator. maayanlab.cloudnih.gov

Emerging evidence suggests that the expression of defensins can be influenced by hormonal signals and physiological stress. Chronic stress, which can alter hormone signaling pathways involving glucocorticoids like cortisol, has been shown to dysregulate the expression of various proteins. biorxiv.orgnih.govmdpi.com While direct evidence for DEFB103 is still being established, studies have shown that stress can impact immune responses and the expression of immune-related genes. nih.govnih.gov For example, in women, changes in sex hormone levels, such as estrogen, can influence the severity of inflammatory conditions, and several estrogen-responsive proteins have been identified in skin, a major site of DEFB103 expression. mdpi.com These findings suggest a potential link between the endocrine and immune systems in regulating the expression of DEFB103-like proteins, particularly in the context of chronic stress and hormonal fluctuations. nih.gov

Tissue and Cell-Specific Expression Profiles

DEFB103-like proteins exhibit a distinct tissue and cell-specific expression pattern, which is crucial for their role in host defense. They are predominantly expressed by epithelial cells, which form the primary barrier against invading pathogens. maayanlab.cloudmaayanlab.cloud High levels of expression are found in various tissues, particularly those with stratified squamous epithelium. nih.gov

Key Tissues and Cells Expressing DEFB103:

Epithelial Cells: The primary producers of DEFB103. This includes keratinocytes in the skin, as well as epithelial cells in the oral cavity (gingiva, tongue), esophagus, and tonsils. wikipedia.orgmaayanlab.cloudnih.govnih.gov

Immune Cells: While primarily an epithelial peptide, expression has also been noted in immune cells such as monocytes and dendritic cells. wikipedia.orgnih.gov

Other Tissues: Expression has also been detected in the testis, cervix, and placenta, suggesting roles beyond antimicrobial defense at mucosal surfaces. wikipedia.orgnih.gov

The table below summarizes the expression profile of DEFB103 in various human tissues.

Tissue CategorySpecific TissuesExpression Level
Oral Cavity Tonsil, Tongue, Salivary Gland, GingivaHigh
Skin & Appendages SkinHigh
Gastrointestinal Tract Esophagus, Rectum, ColonModerate to High
Respiratory System LungModerate
Reproductive System Testis, Cervix, Placenta, EndometriumModerate to High
Immune System Lymph Node, Bone Marrow, SpleenLow to Moderate

This widespread yet specific expression pattern underscores the importance of DEFB103 as a critical component of the innate immune system, providing a first line of defense at epithelial barriers. wikipedia.orgmaayanlab.cloudnih.govproteinatlas.org

Post-Translational Modification and Processing

The biological activity of DEFB103-like proteins is critically dependent on a series of post-translational modifications (PTMs) that ensure correct folding, stability, and function. Like other defensins, these peptides are typically synthesized as inactive precursors, or prepropeptides, which undergo sequential processing to yield the mature, active peptide.

The primary and most crucial PTM for DEFB103 and other beta-defensins is the formation of three specific intramolecular disulfide bonds. mdpi.comnih.govnih.gov These bonds are formed by the oxidative pairing of six conserved cysteine residues. For beta-defensins, the characteristic disulfide bridge pattern is CysI–CysV, CysII–CysIV, and CysIII–CysVI (where the cysteines are numbered based on their order in the peptide sequence). nih.gov This specific connectivity is essential for establishing the stable, three-dimensional structure of the peptide, which features a small β-sheet. nih.gov This tertiary structure is vital for the protein's immunomodulatory functions, such as chemoattraction, which are receptor-mediated events. nih.govpnas.org

Interestingly, while the disulfide-enforced structure is required for chemotactic activity, studies on human β-defensin 3 (hBD-3) have shown that it is not strictly necessary for direct antimicrobial action. nih.govnih.govpnas.org Linear variants of hBD-3, where the cysteine residues are replaced or the disulfide bonds are absent, have demonstrated potent bactericidal activity, sometimes even exceeding that of the native, folded peptide against certain strains. nih.govnih.govresearchgate.net However, this comes at the cost of reduced stability, as the disulfide bonds confer significant resistance to proteolytic degradation. nih.govresearchgate.net

The processing of the DEFB103 precursor involves proteolytic cleavage. Initially, an N-terminal signal peptide is removed upon entry into the endoplasmic reticulum. This is followed by the cleavage of a pro-domain. While the specific proteases responsible for processing the DEFB103 propeptide are not fully characterized, matrix metalloproteinase-7 (MMP-7) is known to process precursors of other defensins. nih.gov This cleavage is a key activation step, releasing the mature and functional defensin peptide.

Copy Number Variation (CNV) and its Influence on Gene Expression Levels

The gene encoding DEFB103 is subject to significant copy number variation (CNV), a phenomenon where individuals or populations have different numbers of copies of a particular gene. mdpi.compnas.org This variation is a key source of genetic diversity and has been shown to have direct functional consequences on the expression levels and, subsequently, the biological activity of the DEFB103 protein. pnas.orgnih.gov

Extensive multi-allelic CNV has been particularly well-documented for the DEFB103 gene in cattle, where it has been linked to reproductive traits. mdpi.compnas.orgnih.gov Research in Holstein-Friesian bulls has established a clear correlation between DEFB103 copy number and its expression in reproductive tissues like the testis and epididymis. nih.govplos.org In one study, the expression levels of four β-defensins, including DEFB103, were found to be correlated with their genomic copy numbers. pnas.orgnih.gov

Notably, this relationship can be complex. Some studies have reported a negative correlation, where a lower copy number (low CN) is associated with higher DEFB103 gene expression. mdpi.complos.org This increased expression in low CN individuals has been linked to enhanced sperm motility and function. mdpi.complos.org Conversely, a higher copy number (high CN) was associated with reduced sperm motility. mdpi.com

The influence of DEFB103 CNV extends beyond direct gene expression to affect complex physiological outcomes. In cattle, it impacts sperm functional parameters and the subsequent transcriptomic response in the female uterus after insemination. mdpi.com These findings highlight CNV as a significant regulatory mechanism that fine-tunes the level of DEFB103, thereby influencing key biological processes such as immunity and fertility. mdpi.compnas.org

Table 1: Influence of DEFB103 Copy Number Variation (CNV) on Bovine Sperm Parameters and Uterine Response

Feature Low CNV High CNV Reference(s)
Gene Expression Higher expression levels Lower expression levels mdpi.complos.org
Sperm Motility Increased total and progressive motility Decreased total and progressive motility mdpi.complos.org
Sperm-Oviduct Binding Higher binding capacity Reduced binding capacity mdpi.com
Sperm Membrane Fluidity No significant alteration reported Increased membrane fluidity mdpi.com

| Uterine Response (Post-Insemination) | Upregulation of genes for embryonic development and chemotaxis | Upregulation of genes for cell adhesion; downregulation of genes for protein synthesis and immune response | mdpi.com |

Biological Activities and Mechanisms of Action

Direct Antimicrobial Properties

DEFB103-like protein possesses potent, broad-spectrum antimicrobial activity against a variety of microorganisms. genecards.orgnih.gov Its effectiveness is attributed to several mechanisms that target and eliminate invading pathogens.

Mechanisms of Microbial Membrane Disruption

A primary mode of action for DEFB103-like protein involves the disruption of microbial cell membranes. nih.gov This process is facilitated by the peptide's cationic nature, which promotes interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com Two prominent models describing this membrane disruption are the "carpet model" and "pore formation."

Carpet Model: In this model, the defensin (B1577277) peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. This disrupts the membrane's integrity, leading to increased permeability and eventual cell lysis. nih.gov

Pore Formation: Alternatively, DEFB103-like protein can insert itself into the lipid bilayer of the microbial membrane, forming transmembrane pores or channels. nih.govmdpi.com This leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. mdpi.com

The amphipathic nature of the defensin allows it to insert into the phospholipid membrane of pathogens, thereby destroying the integrity of the cell wall. nih.gov

Inhibition of Intracellular Microbial Processes

Beyond direct membrane disruption, DEFB103-like protein can also translocate across the microbial membrane and interfere with essential intracellular processes. mdpi.com Once inside the pathogen, it can inhibit the synthesis of nucleic acids (DNA and RNA) and proteins, as well as interfere with cell wall synthesis. mdpi.com This multifaceted attack ensures effective killing of the microorganism.

Spectrum of Activity Against Microorganisms

DEFB103-like protein demonstrates a broad spectrum of antimicrobial activity. genecards.orgnih.gov Its efficacy has been documented against a wide range of pathogens, including:

Bacteria: It is active against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. genecards.orguniprot.org It has also been shown to be effective against vancomycin-resistant Enterococcus faecium. uniprot.org

Fungi: The protein exhibits activity against fungi, including the yeast Candida albicans. genecards.orguniprot.org

Viruses: Evidence suggests that DEFB103-like protein also possesses antiviral properties. nih.gov It can bind to viral components and prevent their entry into host cells. nih.gov

Spectrum of Antimicrobial Activity of DEFB103-like Protein

Microorganism TypeExamplesReference
Gram-positive BacteriaStaphylococcus aureus (including MRSA), Streptococcus pyogenes, Vancomycin-resistant Enterococcus faecium genecards.orguniprot.org
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosa genecards.orguniprot.org
FungiCandida albicans genecards.orguniprot.org
VirusesVarious enveloped viruses nih.gov

Modulation of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. DEFB103-like protein has been shown to inhibit the formation of biofilms by certain bacteria. mdpi.com For instance, human beta-defensin 3 has been observed to reduce biofilm production by Pseudomonas aeruginosa. nih.gov This activity is crucial in preventing chronic infections associated with biofilm formation.

Immunomodulatory Functions

In addition to its direct antimicrobial effects, DEFB103-like protein functions as an important modulator of the immune system, bridging the innate and adaptive immune responses. nih.govfrontiersin.org

Chemotaxis and Recruitment of Immune Cells

DEFB103-like protein acts as a chemoattractant, recruiting various immune cells to the site of infection or inflammation. frontiersin.orgmdpi.com This chemotactic activity is mediated through its interaction with chemokine receptors, such as CCR6. frontiersin.orgmdpi.com The cells recruited by DEFB103-like protein include:

Immature dendritic cells mdpi.com

Memory T-cells frontiersin.org

Monocytes frontiersin.orgmdpi.com

By attracting these key immune cells, DEFB103-like protein helps to initiate and amplify the adaptive immune response, leading to a more effective and specific clearance of pathogens.

Immune Cells Recruited by DEFB103-like Protein

Recruited Immune CellAssociated Chemokine ReceptorReference
Immature Dendritic CellsCCR6 mdpi.com
Memory T-cellsCCR6 frontiersin.org
MonocytesNot specified frontiersin.orgmdpi.com

Modulation of Cytokine and chemokine Production

The DEFB103-like protein exhibits a dualistic ability to both stimulate and suppress the production of cytokines and chemokines, pivotal signaling molecules that orchestrate inflammatory and immune responses. merckmillipore.comnih.govcell.com This bidirectional regulation is contingent on factors such as the concentration of the protein and the timing of its exposure to immune cells in relation to a pro-inflammatory stimulus. merckmillipore.com

In studies involving human myeloid dendritic cells, DEFB103 has been observed to significantly enhance certain chemokine and cytokine responses while attenuating others when challenged with bacterial components. merckmillipore.com For instance, in response to Porphyromonas gingivalis hemagglutinin B, DEFB103 enhanced six responses and attenuated seven, with a mixed effect on CXCL1 and TNF. merckmillipore.com In murine dendritic cells, it predominantly attenuated the production of Cxcl2, Il6, and Csf3. merckmillipore.com Conversely, in a mouse model, it enhanced the responses of Cxcl1, Csf1, and Csf3. merckmillipore.com This demonstrates that the specific cellular and physiological context is critical in determining the modulatory outcome of DEFB103 on cytokine and chemokine profiles.

Cell TypeStimulusCytokine/ChemokineObserved Effect
Human Myeloid Dendritic CellsP. gingivalis hemagglutinin BMultipleEnhanced (6), Attenuated (7), Both (2) merckmillipore.com
Murine JAWSII Dendritic CellsP. gingivalis hemagglutinin BCxcl2, Il6, Csf3Attenuated merckmillipore.com
C57/BL6 MiceP. gingivalis hemagglutinin BCxcl1, Csf1, Csf3Enhanced merckmillipore.com

Interaction with Host Receptors and Signaling Pathways (e.g., CCR6, CXCR4, TLR9)

DEFB103-like protein exerts its immunomodulatory effects through direct interactions with specific host cell receptors and subsequent activation or inhibition of downstream signaling pathways.

CCR6: Human beta-defensins, including DEFB103, are known to be ligands for the C-C chemokine receptor 6 (CCR6). This interaction is crucial for the chemoattraction of immature dendritic cells and memory T cells to sites of inflammation or infection, thereby providing a critical link between the innate and adaptive immune systems.

CXCR4: DEFB103 acts as a novel antagonist of the C-X-C chemokine receptor 4 (CXCR4). merckmillipore.comnih.gov It directly promotes the internalization of CXCR4 without inducing downstream signaling events typically associated with CXCR4 agonists, such as calcium flux or ERK phosphorylation. merckmillipore.comnih.govoup.com DEFB103 competes with the natural ligand for CXCR4, stromal cell-derived factor-1 (SDF-1), for binding to the receptor and effectively blocks SDF-1-induced signaling. merckmillipore.comnih.govoup.com The antagonistic activity of DEFB103 on CXCR4 is dependent on its structural integrity, including its cysteine residues and the electrostatic properties of its N- and C-termini. nih.gov

TLR9: DEFB103 has been shown to significantly enhance the Toll-like receptor 9 (TLR9)-dependent immune response to bacterial DNA. nih.govnih.goved.ac.uk It increases the cellular uptake of bacterial DNA by antigen-presenting cells, such as dendritic cells, leading to amplified TLR9 activation. nih.gov This results in increased production of inflammatory cytokines and the upregulation of co-stimulatory molecules, thereby promoting a more robust adaptive immune response. nih.govresearchgate.net While it also increases the uptake of self-DNA, the enhanced inflammatory signaling is preferentially directed towards bacterial DNA and is predominantly TLR9-dependent. nih.govnih.gov

ReceptorInteraction TypeKey Outcome
CCR6AgonistChemoattraction of immature dendritic cells and memory T cells.
CXCR4AntagonistPromotes receptor internalization, blocks SDF-1 signaling. merckmillipore.comnih.govoup.com
TLR9PotentiatorEnhances response to bacterial DNA, increases inflammatory signaling. nih.govnih.goved.ac.ukresearchgate.net

Anti-Inflammatory Effects and Endotoxin Neutralization

In addition to its pro-inflammatory potential, DEFB103 possesses significant anti-inflammatory properties. It can attenuate the production of pro-inflammatory cytokines in response to bacterial components. This anti-inflammatory activity is partly achieved through the neutralization of endotoxins, such as lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By binding to and neutralizing these potent inflammatory molecules, DEFB103 can dampen the inflammatory cascade they trigger.

Impact on Adaptive Immune Responses

The DEFB103-like protein plays a pivotal role in bridging the innate and adaptive immune systems. By recruiting immature dendritic cells and memory T cells via CCR6, it facilitates the initiation of antigen-specific adaptive immune responses. Furthermore, its ability to enhance the TLR9-mediated response to bacterial DNA in antigen-presenting cells promotes their maturation and activation. This leads to more effective antigen presentation to T cells and a stronger subsequent adaptive immune response. There is also evidence to suggest that defensins can have suppressive effects on adaptive immunity under certain conditions, highlighting the complexity of their immunomodulatory functions. nih.gov

Other Biological Functions (e.g., wound healing)

Beyond its direct antimicrobial and immunomodulatory roles, DEFB103 is actively involved in tissue repair processes, most notably wound healing. oup.comresearchgate.net It promotes the migration and proliferation of keratinocytes and fibroblasts, key cell types in the re-epithelialization and granulation tissue formation stages of wound repair. oup.comresearchgate.net

In vivo studies have demonstrated that treatment with DEFB103 can accelerate wound closure. oup.comresearchgate.net This is associated with an early influx of neutrophils and macrophages to the wound site, followed by an increase in the number of fibroblasts and newly formed blood vessels. researchgate.netresearchgate.net DEFB103 enhances the secretion of various angiogenic growth factors, including fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF), which are crucial for angiogenesis. researchgate.net The pro-healing effects of DEFB103 on fibroblasts are mediated through the activation of the FGFR1/JAK2/STAT3 signaling pathway. oup.comresearchgate.net

Interactions with Host and Microbial Components

Host-Pathogen Interactions and Microbial Resistance Mechanisms

DEFB103 exhibits potent, broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and the yeast Candida albicans. genecards.orguniprot.org The primary mechanism of action involves the disruption of microbial membranes, a process initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell surface. youtube.com This interaction can lead to membrane permeabilization, pore formation, and ultimately, cell death. youtube.com In some bacteria, such as Staphylococci, HBD-3 can also inhibit cell wall biosynthesis, providing an additional mechanism of killing. nih.gov

However, in the evolutionary arms race between host and pathogen, bacteria have developed sophisticated strategies to counteract the effects of HDPs like DEFB103. These resistance mechanisms are critical for microbial survival and pathogenesis. nih.gov

Pathogens employ a variety of defensive tactics to evade or neutralize the antimicrobial effects of HDPs. These strategies can be broadly categorized into inactivation, repulsion, and expulsion of the peptides. nih.gov

Surface Charge Modification: A primary strategy to counter cationic HDPs is to reduce the net negative charge of the bacterial cell surface, thereby weakening the initial electrostatic attraction. nih.gov Bacteria achieve this by enzymatically modifying surface molecules. For instance, the d-alanylation of teichoic acids in Gram-positive bacteria or the aminoarabinosylation of lipid A in Gram-negative bacteria introduces positive charges, effectively repelling the cationic peptides. nih.gov

Proteolytic Degradation: Many pathogenic bacteria secrete proteases that can cleave and inactivate HDPs. nih.gov These enzymes can be released into the extracellular environment or remain associated with the cell envelope. Examples include aureolysin from S. aureus, elastase from P. aeruginosa, and streptopain SpeB from S. pyogenes. nih.gov

Efflux Pumps: Bacteria can utilize multidrug efflux pumps, which are transmembrane proteins, to actively transport HDPs out of the cell before they can reach their intracellular or membrane targets. nih.gov This mechanism confers broad resistance to various antimicrobial compounds.

Peptide Trapping: Some bacteria produce proteins that bind directly to HDPs, sequestering them away from their targets. nih.gov A well-studied example is the staphylokinase produced by S. aureus, which forms complexes with α-defensins, significantly reducing their antimicrobial activity. nih.gov

Table 1: Bacterial Defense Mechanisms Against Host Defense Peptides (HDPs)

Defense MechanismDescriptionExamples of Bacterial Species
Surface Charge Modification Alteration of the bacterial surface to reduce its net negative charge, leading to electrostatic repulsion of cationic HDPs.Staphylococcus aureus, Salmonella enterica
Proteolytic Degradation Secretion of proteases that cleave and inactivate HDPs.Pseudomonas aeruginosa, Proteus mirabilis
Efflux Pumps Active transport of HDPs out of the bacterial cell using membrane-bound pump proteins.Escherichia coli, Pseudomonas aeruginosa
Peptide Trapping/Sequestration Production of molecules that bind to HDPs, preventing them from reaching their microbial targets.Staphylococcus aureus, Streptococcus pyogenes

Interaction with Host Cell Membranes and Intracellular Targets

The interaction of DEFB103 is not limited to microbial cells; it also engages significantly with host cell membranes and can be internalized to interact with intracellular components. nih.gov These interactions are fundamental to its immunomodulatory functions. nih.gov DEFB103 can be taken up by various immune cells, including monocytes, macrophages, and immature dendritic cells (iDCs). nih.gov

Upon exposure, the peptide can induce notable changes in the host cell membrane. Studies on iDCs have shown that short-term interaction with β-defensins leads to significant alterations in membrane composition and a reorganization of the endomembrane system. nih.gov This interaction is crucial for initiating downstream signaling events that modulate the immune response.

Once inside the cell, DEFB103 can influence cellular processes directly. For example, it has been shown to enter macrophages stimulated by Toll-like receptor 4 (TLR4) and subsequently dampen the expression of pro-inflammatory genes. nih.gov Furthermore, DEFB103 can help regulate and reduce excessive autophagy in intestinal epithelial cells, highlighting its role in maintaining cellular homeostasis during stress or infection. nih.gov The ability of the peptide to rapidly enter host cells is a key aspect of its multifaceted functionality. nih.gov

Protein-Protein Interactions within Host Signaling Networks

DEFB103 functions as a signaling molecule by directly interacting with specific host proteins, particularly cell surface receptors, to modulate immune pathways. nih.gov This capability links the innate and adaptive immune systems. A key aspect of its signaling function is its role as a chemoattractant for various immune cells. uniprot.org

DEFB103 binds to and activates G-protein coupled chemokine receptors, most notably CCR2 and CCR6. nih.gov This interaction is responsible for recruiting immature dendritic cells, memory T cells, and monocytes to sites of inflammation or infection. uniprot.orgnih.gov The binding to these receptors triggers intracellular signaling cascades. For instance, activation of CCR2 and CCR6 can lead to the stimulation of pathways involving PI3K/AKT, NF-κB, and NFAT, which are critical for cell migration, activation, and survival. nih.govnih.govnih.gov

The interaction network of DEFB103 is complex, involving numerous proteins and receptors. nih.gov Beyond its chemoattractant function, it can also exert regulatory control over inflammatory responses. It has been shown to inhibit signaling through other receptors, such as CD14, CD40, and the interferon-gamma (IFNG) receptor, thereby providing a mechanism for fine-tuning the intensity of the immune response. nih.gov DEFB103 is also a known interactor with the HIV-1 envelope surface glycoprotein (B1211001) gp120, indicating a role in antiviral defense. nih.gov

Table 2: Selected Protein-Protein Interactions of DEFB103/HBD-3 in Host Signaling

Interacting Host ProteinProtein ClassFunctional Outcome of Interaction
CCR2 (Chemokine Receptor 2) G-protein coupled receptorChemoattraction of monocytes; activation of intracellular signaling. nih.gov
CCR6 (Chemokine Receptor 6) G-protein coupled receptorChemoattraction of immature dendritic cells and T cells. uniprot.orgnih.gov
PI3K/AKT Pathway Proteins KinasesRegulation of cell proliferation, migration, and survival. nih.govnih.gov
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Transcription factor complexRegulation of inflammatory gene expression and CCR7 expression. nih.govnih.gov
CD14, CD40, IFNG Receptors Cell surface receptorsNegative regulation of pro-inflammatory signaling pathways. nih.gov

Role of Defb103 Like Proteins in Experimental Disease Models

In Vitro Models of Infection and Inflammation

In vitro systems have been instrumental in dissecting the direct effects of DEFB103-like proteins on pathogens and host immune cells. Human β-defensin 3 (hBD-3), the human ortholog of DEFB103, has demonstrated potent, salt-insensitive bactericidal activity against a wide array of multidrug-resistant nosocomial pathogens. Studies have shown that hBD-3 is effective against clinically relevant strains of Staphylococcus aureus, Enterococcus faecium, Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Acinetobacter baumannii, often exhibiting rapid killing within minutes of exposure.

Beyond its direct antimicrobial actions, DEFB103 and its orthologs display significant immunomodulatory capabilities in vitro. In models using human and murine dendritic cells, DEFB103 has been shown to bidirectionally regulate the chemokine and cytokine response to the bacterial antigen, Porphyromonas gingivalis hemagglutinin B. nih.gov This suggests a complex role in orchestrating the initial inflammatory response to microbial challenges. Furthermore, hBD-3 can enter macrophages stimulated with Toll-like receptor 4 (TLR4) ligands and temper the expression of pro-inflammatory genes, indicating a potential role in resolving inflammation. nih.gov In human airway epithelial cells, overexpression of a related β-defensin, DEFB1, has been shown to significantly reduce the replication of influenza A virus, highlighting an antiviral potential.

The following table summarizes key findings from in vitro studies on DEFB103-like proteins.

Interactive Data Table: In Vitro Studies of DEFB103-like Proteins

Cell/System Model Stimulus/Pathogen Key Findings
Human Myeloid Dendritic Cells Porphyromonas gingivalis hemagglutinin B Bidirectional regulation of chemokine and cytokine responses. nih.gov
Murine JAWSII Dendritic Cells Porphyromonas gingivalis hemagglutinin B Primarily attenuated chemokine and cytokine responses. nih.gov
Primary Macrophages TLR4 ligands (e.g., LPS) Decreased cytokine responses, suggesting an anti-inflammatory effect.
Multidrug-Resistant Bacterial Strains S. aureus, E. faecium, P. aeruginosa, etc. Potent and rapid bactericidal activity.

Animal Models of Microbial Infection

Animal models provide a more complex physiological context to evaluate the in vivo function of DEFB103-like proteins during infection. In C57/BL6 mice, intranasal administration of DEFB103 along with a microbial antigen from Porphyromonas gingivalis significantly enhanced the chemokine and pro-inflammatory cytokine response in nasal passages. nih.gov This pro-inflammatory role in recruiting immune cells to the site of infection is a critical aspect of its function.

In a bovine model, the expression of the DEFB103 gene was significantly upregulated in the buccal epithelium of calves infected with bovine herpesvirus-1, indicating its involvement in the host response to viral pathogens in livestock. Further evidence for an antiviral role comes from studies on murine β-defensin 3 (mBD-3), which has demonstrated protective effects against influenza virus in vivo.

Conversely, studies involving the silencing of β-defensin expression have highlighted their importance in controlling microbial growth and inflammation. In a mouse model of corneal infection, silencing the murine orthologs of human β-defensin 2 and 3 led to an increased bacterial load and a heightened pro-inflammatory cytokine response, suggesting that the absence of these defensins impairs both microbial clearance and the regulation of inflammation. frontiersin.org

The table below details significant findings from animal models of microbial infection.

Interactive Data Table: DEFB103-like Proteins in Animal Models of Microbial Infection

Animal Model Infection Model Key Findings
C57/BL6 Mice Intranasal challenge with P. gingivalis antigen Enhanced local chemokine and cytokine responses. nih.gov
Calves Bovine herpesvirus-1 respiratory infection Upregulation of DEFB103 gene expression in buccal epithelium.
Mice Influenza Virus Infection Murine β-defensin 3 demonstrated anti-viral effects.

Roles in Non-Infectious Inflammatory Conditions

The involvement of DEFB103-like proteins extends beyond infectious diseases to non-infectious inflammatory conditions. A strong association has been identified between the genomic copy number of the β-defensin gene cluster on chromosome 8p23.1, which includes DEFB103, and susceptibility to psoriasis, a chronic autoimmune inflammatory skin disease. Higher copy numbers are correlated with an increased risk of developing psoriasis. In psoriatic skin lesions, the expression of human β-defensin 3 is significantly elevated compared to non-lesional skin.

In a mouse model of asthma, another non-infectious inflammatory condition, the expression of the murine ortholog, Defb14, was found to be increased. This suggests a role for this defensin (B1577277) in the inflammatory processes of the airways. Furthermore, the human ortholog of bovine DEFB103 has been found to be upregulated in inflamed fetal membranes, pointing to a role in sterile inflammation during pregnancy complications. These findings underscore the broader immunomodulatory functions of DEFB103-like proteins in various inflammatory settings.

Key research findings in non-infectious inflammatory models are summarized below.

Interactive Data Table: DEFB103-like Proteins in Non-Infectious Inflammatory Conditions

Disease Model Organism/System Key Findings
Psoriasis Human studies Increased genomic copy number of the DEFB103 region is associated with increased disease risk; hBD-3 is highly expressed in psoriatic lesions.
Asthma Mouse model Increased expression of the murine ortholog Defb14 in asthmatic animals. frontiersin.org

Functional Studies in Genetically Modified Organisms

Investigating genetically modified organisms offers a powerful approach to elucidate the specific functions of DEFB103-like proteins. While specific knockout or transgenic overexpression models for DEFB103 in the context of infection and inflammation are not extensively documented, related studies provide valuable insights.

A study utilizing a mouse model with a targeted deletion of murine β-defensin 3 (mBD-3) demonstrated its crucial role in host defense against fungal infection. In a model of Fusarium solani keratitis, mBD-3 deficient mice exhibited significantly enhanced disease severity, increased neutrophil recruitment, and delayed fungal clearance compared to wild-type controls. This highlights the protective role of mBD-3 in ocular immunity.

Furthermore, studies on copy number variation (CNV) of the DEFB103 gene in cattle have revealed its impact on reproductive functions, which are closely linked to the immune response. In Holstein-Friesian bulls, a lower DEFB103 copy number was associated with increased sperm motility. In an in vivo model, the DEFB103 CNV of the bull influenced the uterine immune response in heifers post-insemination, affecting the expression of genes involved in immune signaling and chemotaxis. nih.gov Although not a direct infection or inflammation model, this study demonstrates a functional consequence of genetic variation in DEFB103 on an in vivo biological system with a significant immune component. Additionally, the deletion of a larger cluster of β-defensin genes in mice, which includes the genomic region of the DEFB103 ortholog, has been shown to result in sperm dysfunction and male sterility, further emphasizing the functional importance of this genetic locus. nih.gov

The table below summarizes findings from studies involving genetic modifications related to DEFB103-like proteins.

Interactive Data Table: Functional Studies of DEFB103-like Proteins in Genetically Modified Organisms

Genetic Modification Organism Experimental Context Key Findings
Deletion of mBD-3 Mouse Fusarium solani keratitis Increased disease severity and delayed fungal clearance in knockout mice.
Copy Number Variation (CNV) Bovine (Bull) Sperm function and uterine response Low CNV associated with higher sperm motility; CNV influenced uterine immune gene expression post-insemination. nih.gov

Compound and Gene Name Reference Table

NameType
DEFB103Gene/Protein
Human β-defensin 3 (hBD-3)Protein
Murine β-defensin 3 (mBD-3)Protein
Defb14Gene/Protein
DEFB1Gene/Protein
Chemokines (e.g., CXCL1)Protein
Cytokines (e.g., IL-6, TNF)Protein
Toll-like receptor 4 (TLR4)Protein

Advanced Research Methodologies and Engineering Strategies

High-Throughput Screening for Activity and Specificity

High-throughput screening (HTS) methodologies are instrumental in rapidly evaluating the antimicrobial activity and specificity of large libraries of DEFB103-like protein variants or compounds that can induce their expression. nih.govfrontiersin.orgnih.govsigmaaldrich.comwada-ama.org These techniques enable the efficient identification of lead candidates with improved therapeutic potential.

One HTS approach involves the use of cell-based reporter assays to screen for compounds that induce the expression of β-defensin genes. nih.govfrontiersin.org For instance, a stable cell line can be engineered to express a reporter gene, such as luciferase, under the control of a β-defensin gene promoter. nih.govnih.gov When these cells are exposed to a library of compounds, an increase in luciferase activity indicates that a compound can upregulate the expression of the defensin (B1577277) gene. nih.gov This method has been successfully used to screen libraries of natural products and epigenetic compounds to identify inducers of human β-defensin 1 (DEFB1) and avian β-defensin 9 (AvBD9). nih.govnih.gov

For direct screening of the antimicrobial activity of DEFB103-like peptide libraries, automated liquid handling systems can be used to perform microbroth dilution assays in 96-well or 384-well plates. This allows for the simultaneous testing of numerous peptides at various concentrations against a panel of pathogenic microorganisms. The growth of the microorganisms is typically monitored by measuring absorbance or fluorescence, providing a rapid assessment of the minimum inhibitory concentration (MIC) for each peptide.

Rational Design and Peptide Engineering Approaches

Rational design and peptide engineering strategies are employed to create novel DEFB103-like peptides with enhanced antimicrobial potency, improved stability, and reduced cytotoxicity. frontiersin.orgnih.govmdpi.comresearchgate.net These approaches are guided by an understanding of the structure-function relationships of the native peptide.

Systematic substitution of amino acids in the DEFB103 sequence can provide valuable insights into the contribution of individual residues to its biological activity. uniroma1.it Studies on human β-defensin 3 (hBD-3) have shown that its antimicrobial properties are influenced by both charge and structure. asm.org For example, replacing cysteine residues with α-aminobutyric acid resulted in a linear peptide with enhanced antimicrobial activity against certain bacteria, suggesting that the disulfide bonds are not strictly essential for its microbicidal action. asm.orgnih.gov

Furthermore, the creation of chimeric peptides by combining domains from different defensins has been explored as a strategy to enhance activity and salt resistance. frontiersin.org For instance, a chimeric peptide created by replacing the intermediate region of hBD-3 with that of human β-defensin 4 (hBD-4) exhibited significantly improved antibacterial activity against a range of pathogens, including multidrug-resistant strains. frontiersin.org

The three-dimensional structure of human β-defensin 3, determined by NMR spectroscopy, provides a blueprint for structure-guided design. rcsb.orgunmc.edu The structure reveals a short helical segment followed by a three-stranded antiparallel β-sheet. rcsb.org This structural information allows for the targeted design of modifications to enhance specific properties.

For example, understanding the spatial arrangement of charged and hydrophobic residues on the peptide surface can guide the design of analogs with improved membrane disruption capabilities. nih.gov The observation that hBD-3 can form dimers in solution, which may be important for its potent activity against Staphylococcus aureus, suggests that engineering peptides with a higher propensity for dimerization could be a viable strategy to enhance their efficacy. rcsb.org By analyzing the structure, researchers can identify key residues involved in dimerization and introduce mutations to stabilize this interaction.

Artificial Intelligence and Machine Learning in DEFB103-like Protein Discovery and Optimization

Machine learning models can be trained on existing databases of antimicrobial peptides to predict the activity and selectivity of novel sequences. researchgate.netnih.govnih.gov These models typically use various peptide features, such as amino acid composition, physicochemical properties, and structural information, as input to predict the likelihood that a peptide will be active against specific pathogens and have low toxicity towards host cells. nih.gov

For DEFB103-like proteins, predictive models can be used to screen virtual libraries of peptide variants, prioritizing those with the highest predicted activity and selectivity for experimental validation. nih.gov This in silico screening significantly reduces the time and cost associated with synthesizing and testing large numbers of peptides. Deep learning models, such as long short-term memory (LSTM) networks, have shown promise in generating novel antimicrobial peptide sequences with desired properties. mdpi.com These models can learn the underlying "grammar" of antimicrobial peptides and generate new sequences that are likely to be active.

Table 2: Machine Learning Approaches in Antimicrobial Peptide Research

Machine Learning Approach Description Application in DEFB103-like Protein Research
Classification Models Trained to classify peptides as antimicrobial or non-antimicrobial based on their sequence and physicochemical properties. mdpi.com Rapidly screen virtual libraries of DEFB103 variants to identify promising candidates for synthesis and testing.
Regression Models Predict the quantitative antimicrobial activity (e.g., MIC value) of a peptide against a specific pathogen. Optimize the potency of DEFB103-like peptides by predicting the impact of specific amino acid substitutions on their activity.
Generative Models Learn the patterns of known antimicrobial peptides to generate entirely new peptide sequences with a high probability of being active. mdpi.com Design novel DEFB103-like peptides with potentially improved properties that are not present in naturally occurring sequences.

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that relate the chemical structure of peptides to their biological activity. researchgate.net | Identify the key structural features of DEFB103-like proteins that are responsible for their antimicrobial activity and guide the design of more effective analogs. |

De Novo Peptide Generation

De novo peptide design leverages computational strategies to generate novel peptide sequences with desired functional and structural properties. For DEFB103-like proteins, these approaches aim to create new peptides that mimic or enhance their inherent antimicrobial and immunomodulatory activities. Advanced deep learning and machine learning models are at the forefront of this field, enabling the exploration of vast sequence spaces to identify candidates with high potential.

Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), and Neural Language Models (NLMs) are prominent deep generative model frameworks applied in peptide design. These models are trained on large datasets of known antimicrobial peptides (AMPs), including beta-defensins, to learn the underlying sequence patterns, physicochemical properties, and structural motifs that confer activity. For instance, a GAN model consists of two competing neural networks: a generator that creates new peptide sequences and a discriminator that tries to distinguish them from real AMPs. Through this adversarial training, the generator becomes proficient at producing realistic and potentially active peptide sequences.

Another approach involves protein language models, which treat amino acid sequences as a language. By learning the "grammar" of protein sequences, these models can generate novel sequences that are likely to fold into stable and functional structures. For example, a pipeline known as PepPrCLIP uses a CLIP (Contrastive Language-Image Pre-training) based architecture to screen de novo generated linear sequences for target-selective interaction. This method requires only the amino acid sequence of the target, making it applicable for designing binders to a wide range of proteins.

Diffusion models, such as RFdiffusion, represent another powerful technique. These models work by starting with random noise and progressively "denoising" it into a coherent protein structure and sequence. This method can be used to design high-affinity binders to specific targets, including flexible helical peptides. When designing DEFB103-like peptides, these models can be conditioned on the characteristic beta-defensin fold—a triple-stranded antiparallel β-sheet stabilized by three disulfide bonds—to ensure the generated peptides adopt the correct tertiary structure.

The design process for DEFB103-like peptides would focus on optimizing key features such as cationicity, amphipathicity, and the specific spacing of cysteine residues crucial for the disulfide bridges that stabilize the defensin fold. Computational tools can predict these properties for the generated sequences, allowing for high-throughput virtual screening before experimental validation.

Table 1: Computational Models for De Novo Peptide Generation

Model Type Description Application to DEFB103-like Peptides Key References
Generative Adversarial Networks (GANs) Consists of a generator and a discriminator network that compete to produce realistic data. Generation of novel peptide sequences with antimicrobial properties similar to beta-defensins.
Variational Autoencoders (VAEs) Learns a compressed representation of data to generate new samples. Designing peptides that conform to the known structural and sequence space of beta-defensins.
Protein Language Models (e.g., CLIP) Treats protein sequences as a language to learn sequence-function relationships. Designing peptides that can bind to specific microbial or host targets.
Diffusion Models (e.g., RFdiffusion) Generates structures and sequences by reversing a noise-addition process. De novo design of peptides that fold into the specific beta-defensin tertiary structure.

Biophysical Characterization Techniques (e.g., NMR)

The biophysical characterization of DEFB103-like proteins is essential for understanding their structure-function relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of these small, cysteine-rich peptides in solution, providing insights into their folding, stability, and interactions.

The solution structure of human beta-defensin-3 (HBD-3), a well-characterized DEFB103-like protein, has been determined using homonuclear NMR techniques. These studies revealed that HBD-3 forms a well-defined tertiary structure characterized by a short N-terminal helical segment followed by a three-stranded antiparallel β-sheet. This fold is stabilized by a specific pattern of three intramolecular disulfide bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6), a hallmark of the beta-defensin family.

A key finding from NMR and other biophysical methods, such as light scattering and NMR diffusion spectroscopy, is that HBD-3 exists as a dimer in solution, even at low concentrations. The dimerization is thought to occur through the second β-strand of the β-sheet, creating an amphipathic structure. This dimerization and the protein's significantly high positive surface charge are believed to contribute to its potent bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus at physiological salt concentrations. The high density of positive charges facilitates electrostatic interactions with the negatively charged bacterial membranes.

While different beta-defensins exhibit low sequence similarity, NMR studies have shown a striking conservation of their three-dimensional fold. This structural conservation, largely dictated by the invariant disulfide linkages, appears more critical for their function than the primary amino acid sequence.

Table 2: Structural and Biophysical Properties of Human Beta-Defensin-3 (HBD-3)

Property Finding Technique(s) Reference
Molecular Weight ~5.17 kDa Mass Spectrometry, PDB Data
Residue Count 45 amino acids PDB Data
Secondary Structure Short N-terminal α-helix, three-stranded antiparallel β-sheet NMR Spectroscopy
Tertiary Structure Conserved beta-defensin fold stabilized by three disulfide bonds NMR Spectroscopy
Disulfide Bridges Cys11-Cys40, Cys18-Cys33, Cys23-Cys41 (based on sequence) Mass Spectrometry, NMR
Quaternary Structure Forms a symmetrical dimer in solution NMR Diffusion Spectroscopy, Light Scattering
Surface Charge Highly cationic (Net charge +9) Sequence Analysis
Backbone RMSD 0.616 Å NMR Spectroscopy

Gene Editing and Cell Culture Models for Functional Studies

The advent of precise gene-editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the functional study of genes like DEFB103. These tools allow for the creation of sophisticated cell culture and animal models through targeted gene knockout (KO), knock-in (KI), or modulation of gene expression, enabling detailed investigation into the protein's biological roles.

CRISPR/Cas9-mediated genome editing is widely used to generate knockout cell lines by introducing targeted double-strand breaks, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and gene inactivation. Such KO cell lines are invaluable for studying the loss-of-function phenotypes of DEFB103. For instance, by knocking out DEFB103 in epithelial cell lines, researchers can investigate its role in innate immunity, such as the cellular response to bacterial or viral pathogens.

Conversely, knock-in models can be created by providing a DNA repair template along with the CRISPR/Cas9 machinery, allowing for the insertion of specific sequences, such as reporter genes (e.g., GFP) or specific mutations, at the DEFB103 locus. This enables the tracking of DEFB103 protein expression in live cells or the study of how specific amino acid changes affect its function.

Functional studies using these models have provided significant insights. For example, CRISPR/Cas9 has been used to create rats with disruptions in multiple beta-defensin genes. These studies revealed synergistic effects among different defensin family members in processes like sperm maturation, where the deletion of multiple Defb genes led to subfertility, decreased sperm motility, and premature capacitation.

Furthermore, studies on natural genetic variations, such as copy number variation (CNV) of the DEFB103 gene in cattle, have been linked to functional outcomes. Using cell-based assays, research has shown that low DEFB103 copy numbers are associated with increased sperm motility and higher binding to the oviductal epithelium, suggesting a role for this defensin in reproductive success. Transcriptomic analysis of uterine tissue after insemination with sperm from bulls with different DEFB103 copy numbers revealed differential expression of genes involved in immune signaling and sperm migration, further highlighting the protein's immunomodulatory and reproductive functions.

Table 3: Gene Editing Models for DEFB103 Functional Studies

Model System Gene Editing Approach Key Findings Research Area Reference
Rat Model CRISPR/Cas9-mediated multi-gene disruption (including Defb23, Defb26, Defb42) Revealed synergistic roles of beta-defensins in sperm maturation; multi-gene knockout led to subfertility. Reproduction
Bovine Model (In vivo/Ex vivo) Analysis of natural Copy Number Variation (CNV) Low DEFB103 CN associated with higher sperm motility and oviductal binding; influenced uterine gene expression post-insemination. Reproduction, Immunology
Human Cell Lines (e.g., Epithelial cells, Fibroblasts) CRISPR/Cas9-mediated knockout (KO) Generation of KO cell lines to study the role of DEFB103 in cellular homeostasis and response to pathogens. Innate Immunity, Cell Biology
Human iPSCs CRISPR/Cas9-mediated editing Potential to create specific disease models or differentiate into various cell types (e.g., keratinocytes) to study DEFB103 function in a controlled genetic background. Disease Modeling, Developmental Biology

Emerging Research Frontiers and Future Perspectives

Discovery of Novel DEFB103-like Peptides

The quest for novel DEFB103-like peptides is an active area of research, driven by the therapeutic potential of these multifaceted molecules. Scientists are employing a range of strategies, from traditional genetic analysis to sophisticated bioinformatic approaches, to identify new members of this defensin (B1577277) family and variants with unique properties.

One key area of discovery lies in the study of genetic variation within and across species. For instance, the gene encoding canine β-defensin 103 (CBD103) exhibits polymorphisms such as a three-base-pair deletion allele (CBD103ΔG23) and copy number variation (CNV). karger.com Such natural variations provide a blueprint for understanding how small changes in the peptide sequence can impact function. In primates, comparative studies of the DEFB103 gene across 17 species have revealed a high degree of conservation, yet identified functionally significant amino acid variations, such as in the Hylobates concolor defensin (hcBD3). nih.gov These evolutionary snapshots help pinpoint critical regions of the peptide and guide the design of synthetic analogs with tailored activities. nih.gov

Furthermore, recent research has focused on copy number variation (CNV) of the DEFB103 gene in various species, including humans and cattle. nih.govnih.govplos.org Studies in Holstein-Friesian bulls have identified extensive multiallelic CNV, with diploid copy numbers ranging from 1 to 29. nih.gov This variation has been linked to differences in sperm function and the uterine immune response, suggesting that the quantity of the peptide can be as important as its sequence. nih.govplos.orgnih.gov

Bioinformatic tools are also accelerating the discovery process. Rational bioinformatic design, targeting specific regions of proteins, has proven effective in identifying novel bioactive peptides. researchgate.net By screening protein databases for sequences with characteristics similar to known defensins—such as specific structural motifs or physicochemical properties—researchers can predict and then synthesize new candidate peptides. researchgate.netplos.org This systematic approach is a highly efficient tool for discovering short signaling motifs within molecular pathways. researchgate.net

Table 1: Examples of Discovered DEFB103 Variants and Homologs

Peptide/Gene Variant Species Key Finding Reference
CBD103ΔG23 Canine (Canis lupus familiaris) A common 3-basepair deletion allele found in Golden retrievers and Labrador retrievers. karger.com karger.com
hcBD3 Nomascus concolor (gibbon) Contains an Arg17-->Trp17 amino acid variation that disrupts an intramolecular salt bridge, potentially affecting dimerization. nih.gov nih.gov
DEFB103 CNV Bovine (Bos taurus) Extensive multiallelic copy number variation (1-29 diploid copies) linked to fertility parameters. nih.gov nih.gov

Elucidation of Multifunctional and Pleiotropic Roles

DEFB103-like proteins are classic examples of multifunctional, or pleiotropic, molecules, performing a range of biological roles far beyond their initial characterization as simple antimicrobial agents. nih.govmdpi.com Research continues to unveil new functions, highlighting their integral role in both innate and adaptive immunity, as well as in various physiological processes. nih.govnih.govnih.gov

The primary and most studied function is their direct microbicidal activity. Human β-defensin 3 (hBD-3) exhibits broad-spectrum antimicrobial action against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi like Candida albicans. genecards.orggenecards.orgelabscience.com Notably, it is effective against multi-drug resistant strains, including vancomycin-resistant Enterococcus faecium (VRE). genecards.orggenecards.org

Beyond direct killing, DEFB103 acts as a potent immunomodulator. It functions as a chemoattractant, recruiting key immune cells to sites of infection and inflammation. nih.govwikipedia.orgwikipedia.org This includes the chemoattraction of immature dendritic cells, monocytes, T-lymphocytes, and mast cells, thereby bridging the innate and adaptive immune systems. wikipedia.orgwikipedia.org For example, hBD-3 can activate human natural killer (NK) cells, leading to the upregulation of the activation marker CD69 and secretion of IFN-γ. nih.govnih.gov

The protein also plays a significant role in tissue homeostasis and remodeling. nih.govnih.gov In articular cartilage, hBD-3 can mediate tissue remodeling by increasing the levels of metalloproteinases. nih.govwikipedia.org It also enhances epithelial wound repair and improves the function of the epithelial tight-junction barrier in keratinocytes. nih.govnih.gov In a completely different context, the canine homolog, CBD103, is an agonist of the melanocortin 1 receptor and plays a role in coat color pigmentation. wikipedia.org In bovine species, DEFB103 is implicated in reproductive processes, where its copy number variation affects sperm motility and the subsequent immune response in the female reproductive tract. plos.orgnih.govbiorxiv.org

Table 2: Summary of Multifunctional Roles of DEFB103-like Proteins

Function Description Key Cell Types/Tissues Involved Reference
Antimicrobial Direct killing of a broad spectrum of bacteria (Gram-positive and -negative) and fungi. genecards.orggenecards.orgelabscience.com Epithelial surfaces, Neutrophils genecards.orggenecards.orgelabscience.com
Chemoattraction Recruits immature dendritic cells, T-cells, monocytes, and mast cells to sites of inflammation. wikipedia.orgwikipedia.org Immune cells wikipedia.orgwikipedia.org
Immune Cell Activation Stimulates NK cells to secrete IFN-γ and upregulates co-stimulatory molecules on monocytes. nih.govnih.gov NK cells, Monocytes nih.govnih.gov
Tissue Remodeling & Repair Modulates metalloproteinase levels in cartilage and promotes epithelial wound healing. nih.govnih.govwikipedia.org Chondrocytes, Keratinocytes nih.govnih.govwikipedia.org
Reproduction Influences sperm motility, oviductal binding, and the uterine immune response. plos.orgnih.govbiorxiv.org Sperm, Uterine epithelium plos.orgnih.govbiorxiv.org

| Pigmentation | Acts as an agonist for the melanocortin 1 receptor, influencing coat color in dogs. wikipedia.org | Melanocytes | wikipedia.org |

Synergistic Interactions with Other Host Defense Mechanisms

A key aspect of this synergy is the ability of DEFB103 to modulate the activity of immune cells and their response to other signals. For instance, hBD-3 can increase the TLR9-dependent response to bacterial DNA and enhance the production of IFN-α by plasmacytoid dendritic cells when they are stimulated with CpG DNA. nih.gov It also acts in a TLR1/2 dependent manner on monocytes to induce proinflammatory cytokines. nih.gov This priming effect makes the immune system more responsive to pathogen-associated molecular patterns (PAMPs).

DEFB103 also interacts with other host defense peptides and proteins. Studies have shown that different β-defensins, such as hBD-2 and hBD-3, are often co-regulated and may have complementary roles at epithelial surfaces. nih.gov For example, their differential regulation in response to pneumococci could be critical in the defense against pneumonia. nih.gov Furthermore, there is evidence of interplay with the cathelicidin (B612621) family of antimicrobial peptides, such as LL-37, which can also activate mast cells, suggesting a coordinated alarm system at mucosal barriers. nih.gov

The interaction network of hBD-3 is remarkably complex; it has been shown to interact with at least 46 different proteins or receptors. nih.gov Its stimulation of macrophage cells primed with a TLR4 agonist resulted in the differential expression of over 1,700 genes, illustrating its profound impact on cellular programming during an immune response. nih.gov This ability to link various defense mechanisms, from direct microbial killing to enhancing inflammation and tissue remodeling, positions DEFB103 as a central hub in host immunity. nih.gov

Development of Advanced Methodologies for Studying DEFB103-like Protein Biology

Advancements in research methodologies are crucial for deepening our understanding of DEFB103-like proteins. New techniques are enabling more precise quantification, functional characterization, and large-scale production of these peptides for further study.

Recombinant Production Systems: A significant hurdle in studying defensins is obtaining sufficient quantities of the pure, biologically active peptide. A novel approach utilizing the pTWIN1 expression system in E. coli has been developed for the soluble fusion expression of hBD-3. benthamdirect.com This method allows for high-yield production (up to 30 mg/L) of the mature peptide without extra amino acid residues from a fusion tag, which facilitates structural and functional studies. benthamdirect.com

Genetic Analysis Techniques: The discovery of extensive copy number variation (CNV) in the DEFB103 gene has been made possible by advanced molecular techniques. Droplet digital PCR (ddPCR) provides a precise and reliable method for quantifying gene copy numbers, as demonstrated in studies on bull fertility and human S. aureus carriage. nih.govnih.govplos.orgnih.gov This has been essential for correlating genotype with phenotype. nih.govplos.org For determining mRNA expression levels, real-time PCR remains a standard and powerful tool. nih.govnih.gov

Functional Assays: To elucidate the diverse functions of DEFB103, researchers employ a variety of in vitro and in vivo assays. These include antimicrobial activity assays against a panel of microbes, chemotaxis assays using Boyden chambers to measure immune cell migration, and cell-based assays to monitor the expression of cytokines and cell surface markers via flow cytometry. nih.govbenthamdirect.com More specialized assays, such as artificial mucus penetration assays and oviductal epithelium binding assays, have been developed to study the role of DEFB103 in sperm function. nih.gov

Structural and Interaction Studies: Techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to study the three-dimensional structure of DEFB103 peptides and how mutations or variations affect their folding and dimerization. nih.gov To map the vast interaction network of these proteins, methods like fluorescence polarization are used to measure direct binding affinities to other proteins or receptors, helping to uncover novel signaling pathways. plos.org

Table 3: Methodologies for DEFB103-like Protein Research

Methodology Application Purpose Reference
pTWIN1 Expression System Recombinant Protein Production To produce high yields of pure, mature hBD-3 for functional and structural analysis. benthamdirect.com benthamdirect.com
Droplet Digital PCR (ddPCR) Genetic Analysis To accurately quantify DEFB103 gene copy number variation in genomic DNA. nih.govplos.org nih.govplos.org
Real-time PCR Gene Expression Analysis To measure the mRNA expression levels of DEFB103 in tissues and cells. nih.govnih.gov nih.govnih.gov
Artificial Mucus Penetration Assay Functional Analysis (Reproduction) To assess the ability of sperm to move through cervical mucus, as influenced by DEFB103. nih.gov nih.gov
Circular Dichroism (CD) Spectroscopy Structural Analysis To characterize the secondary structure and folding of DEFB103 peptides and their variants. nih.gov nih.gov
Fluorescence Polarization Interaction Analysis To measure the binding affinity and kinetics of peptide-protein interactions. plos.org plos.org

Q & A

Q. How can researchers leverage the Proteins API to automate DEFB103-like protein data retrieval?

  • Methodological Answer : Query the API using UniProt IDs (e.g., DEFB103A_HUMAN) to fetch sequences, domains, and interactions. Scripts in Python or R can parse XML/JSON outputs and integrate with BioPython/Bioconductor packages for downstream analysis .

Ethical & Translational Considerations

Q. What ethical guidelines apply when studying DEFB103-like proteins in human-derived samples?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for informed consent and data anonymization. For translational studies, follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and disclose conflicts of interest in publications .

Q. How can in vivo models balance ecological validity and ethical constraints in DEFB103-like protein research?

  • Methodological Answer : Use transgenic murine models (e.g., Defb103 knockouts) with controlled pathogen exposure. Minimize animal use via power analysis and adopt non-invasive imaging (e.g., bioluminescence tracking) to reduce suffering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.